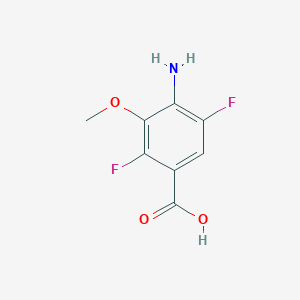
1-Butene, 2-(1,1-dimethylethyl)-3,3-dimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Butene, 2-(1,1-dimethylethyl)-3,3-dimethyl- is an organic compound belonging to the class of alkenes It is characterized by the presence of a double bond between the first and second carbon atoms in the butene chain, with two tert-butyl groups attached to the second and third carbon atoms
Vorbereitungsmethoden
The synthesis of 1-Butene, 2-(1,1-dimethylethyl)-3,3-dimethyl- can be achieved through several synthetic routes. One common method involves the alkylation of isobutene with tert-butyl chloride in the presence of a strong acid catalyst such as sulfuric acid. The reaction conditions typically include a temperature range of 0-50°C and a reaction time of several hours. Industrial production methods may involve the use of continuous flow reactors to optimize yield and efficiency.
Analyse Chemischer Reaktionen
1-Butene, 2-(1,1-dimethylethyl)-3,3-dimethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or ozone, leading to the formation of carboxylic acids or ketones.
Reduction: Hydrogenation of the double bond using catalysts like palladium on carbon can convert the compound to its corresponding alkane.
Substitution: Halogenation reactions with chlorine or bromine can introduce halogen atoms into the molecule, forming halogenated derivatives.
Common reagents and conditions for these reactions include the use of solvents like dichloromethane or acetonitrile, and reaction temperatures ranging from -20°C to 100°C. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-Butene, 2-(1,1-dimethylethyl)-3,3-dimethyl- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research into its potential as a precursor for pharmaceutical compounds is ongoing.
Industry: It is utilized in the production of specialty chemicals and polymers with unique properties.
Wirkmechanismus
The mechanism by which 1-Butene, 2-(1,1-dimethylethyl)-3,3-dimethyl- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The double bond in the molecule allows for various addition reactions, which can lead to the formation of new chemical bonds and the modification of biological molecules. Pathways involved in these processes include electrophilic addition and radical-mediated reactions.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 1-Butene, 2-(1,1-dimethylethyl)-3,3-dimethyl- include:
1-Butene: A simpler alkene with a single double bond and no additional substituents.
2-Methylpropene: An isomer with a different arrangement of carbon atoms and a double bond.
2,3-Dimethyl-2-butene: A structurally related compound with two methyl groups attached to the double bond.
The uniqueness of 1-Butene, 2-(1,1-dimethylethyl)-3,3-dimethyl- lies in its tert-butyl groups, which impart steric hindrance and influence its reactivity and physical properties.
Eigenschaften
CAS-Nummer |
5857-68-1 |
|---|---|
Molekularformel |
C10H20 |
Molekulargewicht |
140.27 g/mol |
IUPAC-Name |
2,2,4,4-tetramethyl-3-methylidenepentane |
InChI |
InChI=1S/C10H20/c1-8(9(2,3)4)10(5,6)7/h1H2,2-7H3 |
InChI-Schlüssel |
QTOBPSTXWMUPTQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C(=C)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


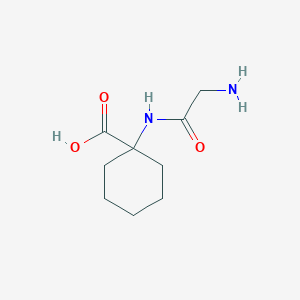
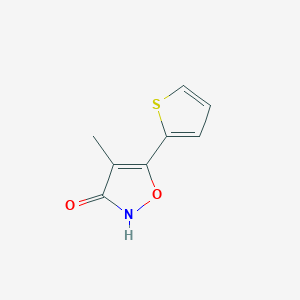

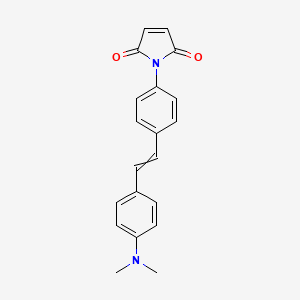
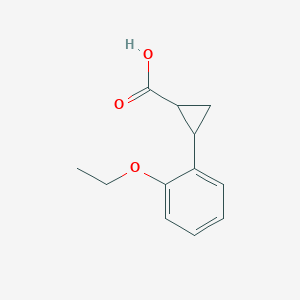
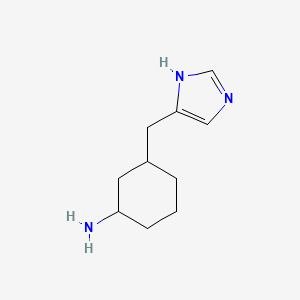
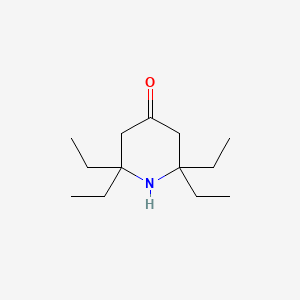


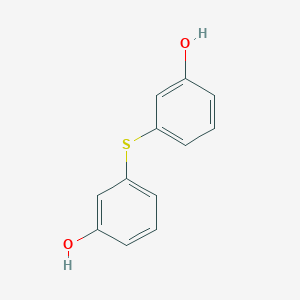
![1-[2-(Methylamino)-4-pyridinyl]ethanone](/img/structure/B13944424.png)


